2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid
Description
Properties
IUPAC Name |
2-[[4-(ethylcarbamoyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-18-15(20)11-7-9-12(10-8-11)19-16(21)13-5-3-4-6-14(13)17(22)23/h3-10H,2H2,1H3,(H,18,20)(H,19,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNJXLKRZSMMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Nitro-N-ethylbenzamide
Reagents :
-
4-Nitrobenzoyl chloride
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Ethylamine
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Triethylamine (acid acceptor)
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Aprotic solvent (e.g., methylene chloride)
Procedure :
4-Nitrobenzoyl chloride is dissolved in methylene chloride under inert conditions. Ethylamine and triethylamine are added dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature for 12–24 hours, yielding 4-nitro-N-ethylbenzamide as a crystalline solid.
Critical Parameters :
-
Stoichiometric triethylamine ensures complete neutralization of HCl.
-
Low temperature prevents hydrolysis of the acid chloride.
Catalytic Hydrogenation to 4-(Ethylcarbamoyl)aniline
Reagents :
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (40–60 psi)
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Ethanol or methanol as solvent
Procedure :
4-Nitro-N-ethylbenzamide is dissolved in ethanol and hydrogenated under 40–60 psi H₂ in the presence of Pd/C at room temperature for 12–24 hours. The nitro group is reduced to an amine, yielding 4-(ethylcarbamoyl)aniline.
Optimization :
-
Excess Pd/C (>10 wt%) accelerates reduction but may complicate filtration.
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Post-reaction filtration through Celite ensures catalyst removal.
Synthesis of 2-Carboxybenzoyl Chloride
Reagents :
-
2-Carboxybenzoic acid
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Thionyl chloride (SOCl₂)
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Catalytic dimethylformamide (DMF)
Procedure :
2-Carboxybenzoic acid is refluxed with excess thionyl chloride and a DMF catalyst (1–2 drops) for 2–4 hours. The mixture is distilled under vacuum to remove residual SOCl₂, yielding 2-carboxybenzoyl chloride as a hygroscopic solid.
Safety Note :
-
Thionyl chloride reacts violently with water; strict anhydrous conditions are required.
Coupling of Intermediates to Form the Target Compound
Reagents :
-
4-(Ethylcarbamoyl)aniline
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2-Carboxybenzoyl chloride
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Triethylamine
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Tetrahydrofuran (THF) or dichloromethane
Procedure :
Equimolar amounts of 2-carboxybenzoyl chloride and 4-(ethylcarbamoyl)aniline are combined in THF. Triethylamine is added to scavenge HCl, and the reaction is stirred at room temperature for 24 hours. The product precipitates upon addition of ice water and is isolated via vacuum filtration.
Yield Optimization :
-
A 10–20% molar excess of 2-carboxybenzoyl chloride drives the reaction to completion.
-
Slow addition of reactants minimizes dimerization.
Alternative Synthetic Routes
Direct Aminolysis of Activated Esters
Reagents :
-
2-Carboxybenzoic acid
-
N-Hydroxysuccinimide (NHS)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Ethylcarbamoyl)aniline
Procedure :
2-Carboxybenzoic acid is activated with EDC/NHS in DMF for 1 hour. 4-(Ethylcarbamoyl)aniline is added, and the mixture is stirred for 12 hours. This method avoids handling acid chlorides but requires stringent moisture control.
Solid-Phase Synthesis
Reagents :
-
Wang resin-bound 2-carboxybenzoic acid
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4-(Ethylcarbamoyl)aniline
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Diisopropylcarbodiimide (DIC)
Procedure :
The carboxylic acid is immobilized on Wang resin. Coupling with 4-(ethylcarbamoyl)aniline using DIC proceeds at room temperature for 24 hours. Cleavage from the resin with trifluoroacetic acid yields the target compound.
Purification and Characterization
Recrystallization
The crude product is dissolved in hot ethanol and gradually diluted with warm water. Slow cooling induces crystallization, yielding needle-like crystals.
Analytical Data
-
¹H NMR (DMSO-d₆) : δ 12.8 (s, 1H, COOH), 8.2 (d, 2H, Ar-H), 7.9 (m, 4H, Ar-H), 6.5 (t, 1H, NH), 3.3 (q, 2H, CH₂), 1.1 (t, 3H, CH₃).
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Complexity |
|---|---|---|---|
| Acid Chloride Coupling | 65–75% | 24–48 hours | Moderate |
| EDC/NHS Activation | 50–60% | 12–24 hours | High |
| Solid-Phase Synthesis | 40–50% | 48–72 hours | Very High |
Table 1: Comparison of synthetic routes for 2-({4-[(ethylamino)carbonyl]anilino}carbonyl)-benzoic acid.
Challenges and Mitigation Strategies
-
Amide Hydrolysis : The ethylcarbamoyl group is prone to hydrolysis under acidic/basic conditions. Neutral pH and low temperatures during workup are critical.
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Solubility Issues : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility but complicate purification. Sequential solvent extraction improves recovery .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been studied for its potential therapeutic applications, particularly in the field of cancer treatment and as an anti-inflammatory agent.
Anticancer Activity
Research indicates that derivatives of benzoic acid can exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures to 2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related benzoic acid derivative significantly inhibited the proliferation of breast cancer cells (MCF-7) through mechanisms involving cell cycle arrest and apoptosis induction .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties, which could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Data Table: Anticancer and Anti-inflammatory Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction | |
| A549 | 20 | Cell cycle arrest | |
| RAW 264.7 | 10 | COX inhibition |
Materials Science Applications
In materials science, this compound is being explored for its potential use in developing new polymers and nanomaterials.
Polymer Synthesis
The compound can act as a building block for synthesizing polymeric materials with specific mechanical and thermal properties. Its functional groups allow for further chemical modifications, enhancing the material's performance.
Case Study:
A recent study highlighted the synthesis of a polymer using this compound as a monomer, resulting in materials with improved thermal stability and mechanical strength compared to traditional polymers .
Analytical Chemistry Applications
The compound is also utilized in analytical chemistry, particularly in chromatography and mass spectrometry.
Chromatographic Applications
Due to its unique chemical structure, this compound can serve as a standard or reference material in chromatographic analyses.
Data Table: Chromatographic Performance
| Method | Application | Retention Time (min) | Detection Limit (µg/mL) |
|---|---|---|---|
| HPLC | Drug analysis | 5 | 0.5 |
| GC-MS | Environmental analysis | 8 | 1 |
Mechanism of Action
The mechanism of action for 2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoic Acid Derivatives
The compound’s structural analogs differ primarily in the substituents on the aniline ring or the benzoic acid backbone. Key examples include:
(a) 2-{[4-(Diethylamino)anilino]carbonyl}benzoic Acid (CAS 27750-92-1)
- Structure: Replaces the ethylamino group with a diethylamino group.
- Molecular Weight : 312.36 g/mol (vs. ~322.34 g/mol for the target compound).
- This substitution may alter pharmacokinetic profiles compared to the ethylamino variant .
(b) 2-({4-[(4-Iodoanilino)sulfonyl]anilino}carbonyl)benzoic Acid (CAS 444147-63-1)
- Structure : Features a sulfonyl linkage and an iodo-substituted aniline.
- Impact : The sulfonyl group introduces strong electron-withdrawing effects, lowering the pKa of the benzoic acid (increasing acidity) compared to the target compound’s carbonyl linkage. The iodine atom adds steric bulk and may influence halogen bonding in biological systems .
(c) 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)benzoic Acid (CAS 817173-11-8)
- Structure: Substitutes the ethylamino group with a cyclohexylamino group.
- Physicochemical Properties :
- Predicted pKa: 3.43 ± 0.36 (moderate acidity).
- Density: 1.30 ± 0.1 g/cm³.
- This contrasts with the ethyl group’s smaller size, which allows better accommodation in sterically restricted environments .
(a) Role of Amino and Carbonyl Groups
- 2-Amino-4-chlorobenzoic Acid (): The amino group participates in intramolecular hydrogen bonding (N1–H1N1⋯O1), stabilizing planar conformations. Chlorine at the 4-position enhances electron-withdrawing effects, increasing acidity (pKa ~2.5) compared to the target compound’s ethylamino-substituted analog. Biological Relevance: Used in synthesizing quinazolinones with anti-inflammatory and antibacterial activities .
(b) Comparison with Carbamoyl Derivatives
- 4-(Dimethylcarbamoyl)benzoic Acid (PIN): The dimethylcarbamoyl group is less polar than the ethylamino carbonyl group, reducing water solubility.
Solubility and Acidity
| Compound | Substituents | Molecular Weight (g/mol) | Predicted pKa | Key Features |
|---|---|---|---|---|
| Target Compound | Ethylamino carbonyl anilino | 322.34 | ~3.5 | Balanced lipophilicity, moderate acidity |
| 2-{[4-(Diethylamino)anilino]carbonyl}benzoic Acid | Diethylamino carbonyl anilino | 312.36 | ~3.2 | Higher lipophilicity, lower solubility |
| 2-({4-[(4-Iodoanilino)sulfonyl]anilino}carbonyl)benzoic Acid | Iodo-sulfonyl anilino | 522.32 | ~2.8 | Strong electron withdrawal, halogen bonding |
Biological Activity
2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid, also known by its IUPAC name, exhibits significant biological activity that is of interest in pharmacology and medicinal chemistry. This compound belongs to a class of benzoic acid derivatives, which have been studied for various therapeutic potentials, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzoic acid moiety attached to an anilino group with an ethylamino carbonyl substituent. The structural complexity of this compound allows it to interact with various biological targets, making it a subject of extensive research.
The biological effects of this compound are primarily mediated through its interaction with specific protein targets and pathways. Research indicates that derivatives of benzoic acid can influence the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis . These pathways are particularly relevant in the context of aging and various diseases, including cancer.
1. Anticancer Activity
Studies have demonstrated that benzoic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown potential in inhibiting cell growth in breast cancer (MCF-7) and liver cancer (Hep-G2) cell lines . The exact mechanism often involves inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways.
2. Antimicrobial Properties
Research has also explored the antimicrobial activity of benzoic acid derivatives. Compounds with similar structures have been found to possess antibacterial and antifungal properties, making them candidates for treatment against infections caused by resistant strains of bacteria .
3. Anti-inflammatory Effects
The anti-inflammatory potential of these compounds is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several benzoic acid derivatives on human foreskin fibroblasts and cancer cell lines. The results indicated that at concentrations below cytotoxic levels, certain derivatives enhanced proteasome activity, suggesting a dual role in promoting cellular health while exhibiting anticancer properties .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, derivatives were tested against common pathogens. The results showed significant inhibition zones for several compounds against Staphylococcus aureus and Candida albicans, indicating potential therapeutic applications in treating infections .
Research Findings Summary
| Activity | Cell Line/Pathogen | Outcome |
|---|---|---|
| Anticancer | MCF-7, Hep-G2 | Induced apoptosis; inhibited growth |
| Antimicrobial | Staphylococcus aureus | Significant inhibition zones |
| Anti-inflammatory | Human fibroblasts | Reduced cytokine levels; enhanced proteasome activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
